7-(Trifluoromethyl)naphthalen-1-ol

Catalog No.
S3414542
CAS No.
33533-46-9
M.F
C11H7F3O
M. Wt
212.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Trifluoromethyl)naphthalen-1-ol

CAS Number

33533-46-9

Product Name

7-(Trifluoromethyl)naphthalen-1-ol

IUPAC Name

7-(trifluoromethyl)naphthalen-1-ol

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H

InChI Key

ARXBXFHKYFGTOD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O

7-(Trifluoromethyl)naphthalen-1-ol is an organic compound characterized by the presence of a trifluoromethyl group at the seventh position of the naphthalene ring and a hydroxyl group at the first position. Its molecular formula is C₁₁H₇F₃O, and it is recognized for its unique chemical properties due to the trifluoromethyl substituent, which enhances lipophilicity and alters reactivity compared to non-fluorinated analogs . The compound appears as a colorless to pale yellow solid and has been studied for various applications in medicinal chemistry and materials science.

There is no scientific literature available on the specific mechanism of action of 7-(Trifluoromethyl)naphthalen-1-ol.

  • Mild to moderate toxicity: Depending on the specific compound, fluorinated organics can cause irritation, respiratory problems, or other health effects upon exposure [].
  • Environmental persistence: The strong carbon-fluorine bond can make these compounds resistant to degradation in the environment [].
  • Organic Synthesis

    The presence of the trifluoromethyl group (CF3) and the hydroxyl group (OH) on the naphthalene ring suggests potential applications of 7-(Trifluoromethyl)naphthalen-1-ol as a building block in organic synthesis. The trifluoromethyl group is a valuable electron-withdrawing group that can influence the reactivity of the molecule []. The hydroxyl group can participate in various reactions for further functionalization [].

  • Medicinal Chemistry

    The combination of a fluorinated aromatic ring and a hydroxyl group is a common feature in many biologically active molecules []. While there are no documented studies on 7-(Trifluoromethyl)naphthalen-1-ol itself, researchers might explore its potential as a starting material for the development of new drugs due to this structural similarity.

  • Material Science

    Fluorinated aromatic compounds can exhibit interesting properties such as thermal stability and liquid crystalline behavior []. 7-(Trifluoromethyl)naphthalen-1-ol could be investigated for its potential applications in the development of new materials with these properties.

  • Electrophilic Substitution: The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.
  • Oxidation Reactions: The alcohol can be oxidized to form ketones or aldehydes using various oxidizing agents, such as sodium persulfate or nitroxide catalysts .
  • Trifluoromethylation: The trifluoromethyl group can undergo radical reactions, making it a useful precursor in synthesizing other trifluoromethylated compounds .

Several synthesis methods have been developed for 7-(Trifluoromethyl)naphthalen-1-ol:

  • Direct Trifluoromethylation: This method involves the use of hypervalent iodine reagents or other trifluoromethylating agents to introduce the trifluoromethyl group directly onto naphthalen-1-ol derivatives .
  • Oxidative Methods: The compound can be synthesized from corresponding naphthalenes through oxidation processes that incorporate trifluoromethyl groups.
  • Flow Chemistry Techniques: Recent advancements in flow chemistry have allowed for more efficient synthesis routes that minimize reaction times and enhance yield .

7-(Trifluoromethyl)naphthalen-1-ol has potential applications across various fields:

  • Pharmaceuticals: Its unique properties make it a candidate for drug development, particularly in creating compounds with improved pharmacokinetic profiles.
  • Materials Science: The compound can be utilized in developing advanced materials due to its stability and reactivity.
  • Agricultural Chemicals: It may serve as an intermediate in synthesizing agrochemicals, benefiting from the trifluoromethyl group’s effectiveness in enhancing bioactivity.

Interaction studies involving 7-(Trifluoromethyl)naphthalen-1-ol focus on its binding affinity with various biological targets. Preliminary research suggests that its trifluoromethyl group may influence interactions with enzymes or receptors, potentially leading to novel therapeutic agents. Detailed studies are necessary to elucidate these interactions and assess their implications for drug design.

Several compounds share structural similarities with 7-(Trifluoromethyl)naphthalen-1-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-NaphtholC₁₁H₈OLacks trifluoromethyl group; more polar
2-(Trifluoromethyl)naphthaleneC₁₁H₈F₃Trifluoromethyl at different position; different reactivity
6-(Trifluoromethyl)naphthalen-1-olC₁₁H₇F₃OHydroxyl at different position; alters electronic effects

The presence of the trifluoromethyl group at the seventh position of the naphthalene ring distinguishes 7-(Trifluoromethyl)naphthalen-1-ol from its analogs, contributing to its unique chemical behavior and potential applications in various fields.

XLogP3

3.7

Dates

Modify: 2023-08-19

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